

Technical Guide: 2-Ethyl-4-iodoaniline (CAS No. 99471-67-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Ethyl-4-iodoaniline

Cat. No.: B1349147

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-iodoaniline is a substituted aniline derivative that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive carbon-iodine bond, makes it a versatile building block for the construction of more complex molecular architectures. The presence of the iodine atom is particularly significant, as it readily participates in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.^[1] This reactivity is highly sought after in the pharmaceutical industry for the synthesis of novel therapeutic agents and in materials science for the development of advanced functional materials.^{[1][2][3]} This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-Ethyl-4-iodoaniline**.

Chemical and Physical Properties

The fundamental properties of **2-Ethyl-4-iodoaniline** are summarized below. These data are essential for handling, reaction setup, and characterization of the compound.

Property	Value	Reference(s)
CAS Number	99471-67-7	[4][5]
Molecular Formula	C ₈ H ₁₀ IN	[4][5]
Molecular Weight	247.08 g/mol	[4][5]
IUPAC Name	2-ethyl-4-iodoaniline	[5]
Synonyms	2-ETHYL-4-IODO-PHENYLAMINE, 4-iodo-2-ethylaniline	[4]
Boiling Point	293.8 °C at 760 mmHg	[4]
Density	1.685 g/cm ³	[4]
Flash Point	131.5 °C	[4]
Refractive Index	1.641	[4]
LogP	3.017	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	1	[4]

Synthesis and Reactivity

While a specific, peer-reviewed synthesis protocol for **2-Ethyl-4-iodoaniline** is not readily available in the provided search results, a plausible synthetic route can be devised based on established methods for the synthesis of substituted iodoanilines. A common approach involves the iodination of an appropriately substituted ethylaniline or the ethylation of a pre-functionalized iodoaniline.

Reactivity Profile

The reactivity of **2-Ethyl-4-iodoaniline** is dominated by two key functional groups:

- Aniline Moiety: The amino group (-NH₂) is nucleophilic and can undergo reactions typical of primary anilines, such as acylation, alkylation, and diazotization.
- Aryl Iodide: The carbon-iodine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[1] This makes it a key building block for creating libraries of compounds in drug discovery.[3]

Experimental Protocols

The following are representative experimental protocols for reactions relevant to the synthesis and application of iodoanilines.

Protocol: Synthesis of a 2-Iodoaniline Derivative via Decarboxylative Iodination

This protocol is adapted from a general method for the synthesis of 2-iodoanilines from anthranilic acids.[6]

Objective: To synthesize a 2-iodoaniline derivative.

Materials:

- 2-Amino-4-ethylbenzoic acid (hypothetical starting material)
- Iodine (I₂)
- Potassium Iodide (KI)
- Acetonitrile (CH₃CN)
- Silica gel for column chromatography
- Petroleum ether and Ethyl acetate

Procedure:

- In a pressure vessel with a glass liner, combine 2-amino-4-ethylbenzoic acid (1.0 eq), Iodine (0.5 eq), and Potassium Iodide (0.6 eq).

- Add acetonitrile as the solvent.
- Seal the vessel and stir the reaction mixture at an elevated temperature (e.g., 180 °C) for 4 hours.^[6]
- After the reaction is complete, cool the reactor using a water bath.
- Concentrate the crude product under reduced pressure to remove the solvent.
- Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether to afford the pure **2-ethyl-4-iodoaniline**.^[6]

Protocol: Palladium-Catalyzed Sonogashira Cross-Coupling

This protocol describes a general procedure for the coupling of an aryl iodide with a terminal alkyne, a common application for compounds like **2-Ethyl-4-iodoaniline**.

Objective: To synthesize a 2-ethyl-4-(alkynyl)aniline derivative.

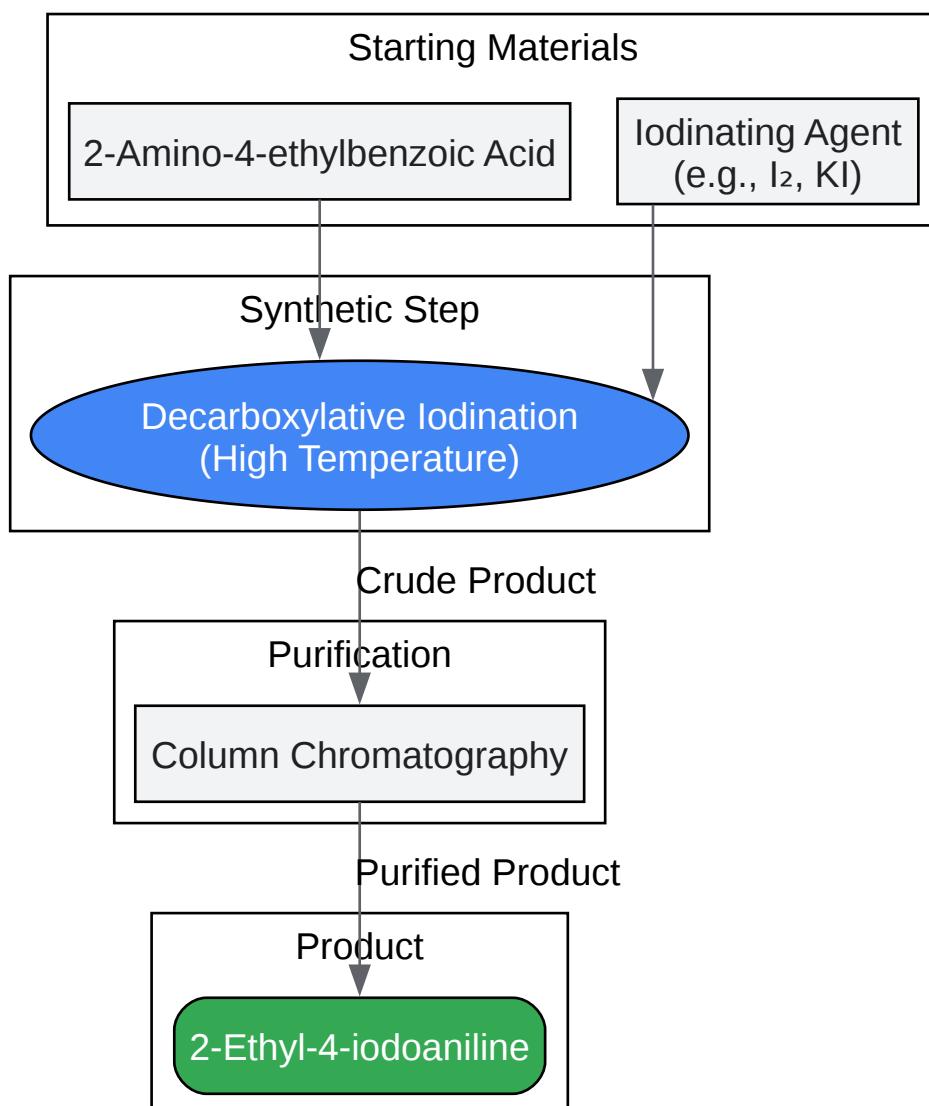
Materials:

- **2-Ethyl-4-iodoaniline**
- Terminal alkyne (e.g., phenylacetylene)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- A suitable base (e.g., triethylamine)
- Solvent (e.g., THF or DMF)

Procedure:

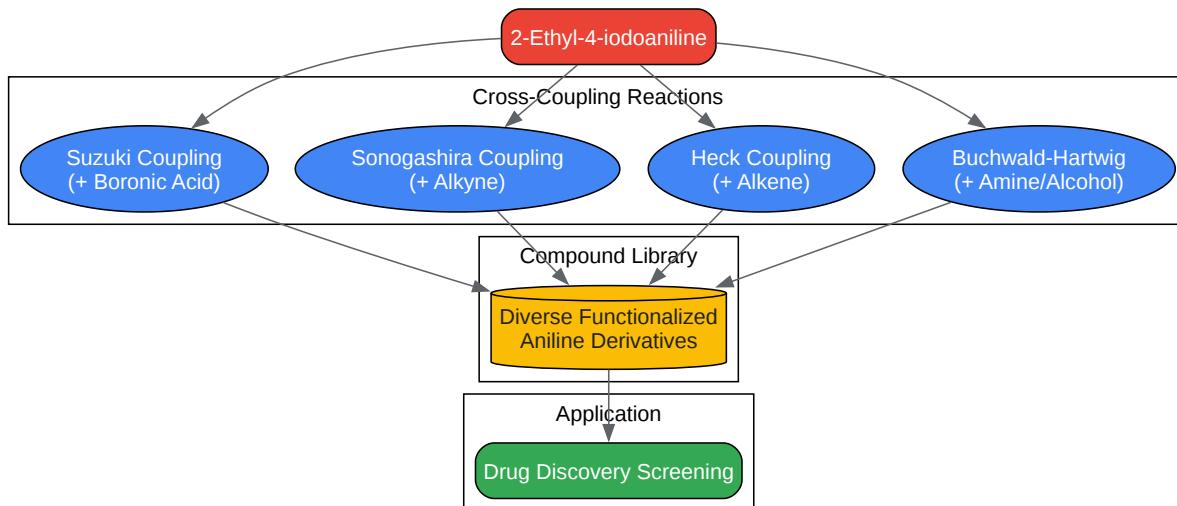
- To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add **2-Ethyl-4-iodoaniline** (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10

mol%).


- Add the solvent, followed by the base.
- Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred mixture.
- Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

Substituted iodoanilines are critical starting materials in the synthesis of a wide array of pharmaceuticals.^[2] The iodine atom serves as a linchpin for introducing molecular complexity.^[7] For instance, 2-iodoaniline is a precursor in the synthesis of kinase inhibitors and other targeted cancer therapies.^[7] The ethyl group in **2-Ethyl-4-iodoaniline** can provide steric hindrance or favorable hydrophobic interactions in a final drug molecule, potentially influencing its binding affinity and pharmacokinetic properties. Its utility in constructing libraries of novel compounds for high-throughput screening makes it a valuable asset in the early stages of drug discovery.^[3]


Visualizations

The following diagrams illustrate key conceptual workflows involving **2-Ethyl-4-iodoaniline**.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **2-Ethyl-4-iodoaniline**.

[Click to download full resolution via product page](#)

Caption: Role of **2-Ethyl-4-iodoaniline** in drug discovery workflows.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Ethyl-4-iodoaniline** is associated with the following hazards:

- Harmful if swallowed (H302)[5]
- Harmful in contact with skin (H312)[5]
- Causes skin irritation (H315)[5]
- Causes serious eye irritation (H319)[5]
- Harmful if inhaled (H332)[5]

- May cause respiratory irritation (H335)[5]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Ethyl-4-iodoaniline is a strategically important chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of pharmaceutical research and development. Its dual functionality allows for a wide range of chemical transformations, enabling the efficient synthesis of complex target molecules. The protocols and data presented in this guide offer a foundational resource for scientists utilizing this versatile building block in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. calibrechem.com [calibrechem.com]
- 3. calibrechem.com [calibrechem.com]
- 4. lookchem.com [lookchem.com]
- 5. 2-Ethyl-4-iodoaniline | C8H10IN | CID 954004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: 2-Ethyl-4-iodoaniline (CAS No. 99471-67-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349147#2-ethyl-4-iodoaniline-cas-number-99471-67-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com